molecular formula C60H102O51 B116981 Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex CAS No. 6082-21-9

Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex

Cat. No. B116981
CAS RN: 6082-21-9
M. Wt: 1639.4 g/mol
InChI Key: RJQKKZNUWRIHCS-UHFFFAOYSA-N
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Description

Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex, also known as Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex, is a useful research compound. Its molecular formula is C60H102O51 and its molecular weight is 1639.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex(?1-4)Hex including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

2-[6-[6-[6-[6-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H102O51/c61-1-11-21(71)22(72)33(83)52(94-11)104-43-13(3-63)96-54(35(85)24(43)74)106-45-15(5-65)98-56(37(87)26(45)76)108-47-17(7-67)100-58(39(89)28(47)78)110-49-19(9-69)102-60(41(91)30(49)80)111-50-20(10-70)101-59(40(90)31(50)81)109-48-18(8-68)99-57(38(88)29(48)79)107-46-16(6-66)97-55(36(86)27(46)77)105-44-14(4-64)95-53(34(84)25(44)75)103-42-12(2-62)93-51(92)32(82)23(42)73/h11-92H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQKKZNUWRIHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H102O51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1639.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maltodecaose

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